molecular formula C14H23NO4 B3225688 Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid CAS No. 1251001-14-5

Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid

Cat. No.: B3225688
CAS No.: 1251001-14-5
M. Wt: 269.34
InChI Key: WYOZADCWRIFDFW-VWYCJHECSA-N
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Description

Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid (CAS: 1251021-43-8) is a bicyclic compound featuring an octahydro-isoindole core modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₄H₂₃NO₄ (MW: 269.34 g/mol), and it exists as a racemic mixture, containing both enantiomers of the stereogenic centers at positions 3a, 4, and 7a . The Boc group serves to protect the secondary amine during synthetic processes, while the carboxylic acid enables further functionalization, such as peptide coupling or salt formation. This compound is primarily used in pharmaceutical research for synthesizing enantiopure intermediates, particularly in peptidomimetics and protease inhibitors .

Properties

IUPAC Name

(3aS,4S,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZADCWRIFDFW-VWYCJHECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@@H]([C@H]2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a bicyclic isoindole framework, which is significant for its biological interactions. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, facilitating its use in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Inhibition of Enzymatic Activity :
    • Similar compounds have been reported as inhibitors of heparanase, an endo-beta-glucuronidase involved in tumor metastasis and angiogenesis. For instance, 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids demonstrated significant inhibitory effects with IC50 values ranging from 200 to 500 nM .
  • Antimicrobial Properties :
    • Studies on related compounds have shown activity against various bacterial strains, suggesting potential for use in treating infections caused by resistant bacteria .
  • Neuropharmacological Effects :
    • Compounds with similar structures have been investigated for their ability to modulate histamine receptors, indicating potential applications in treating neurological disorders .

Case Study 1: Heparanase Inhibition

A study highlighted the development of small molecule inhibitors targeting heparanase. The isoindole derivatives exhibited strong selectivity over human beta-glucuronidase, which is crucial for minimizing side effects in therapeutic applications. The lead compounds demonstrated anti-angiogenic properties, making them candidates for cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on a series of isoindole derivatives revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the isoindole core could enhance efficacy against these pathogens .

Data Table: Summary of Biological Activities

Activity Effect Reference
Heparanase InhibitionIC50: 200-500 nM
Antimicrobial ActivityEffective against S. aureus
Neuropharmacological EffectsModulates histamine receptors

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as an important precursor in the synthesis of various pharmaceutical agents. Its ability to act as a building block facilitates the creation of complex molecules that exhibit biological activity.
    • Notably, derivatives of this compound have shown potential as inhibitors for various enzymes, including those involved in cancer and viral infections.
  • Enzyme Inhibition :
    • Research indicates that racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid can be modified to enhance its inhibitory potency against specific targets such as HIV integrase and arginase .

Synthetic Applications

  • Building Block for Synthesis :
    • The compound is utilized in the synthesis of other complex organic molecules. Its structural framework allows for further modifications that can lead to the development of new therapeutic agents.
    • For instance, it can be employed in the synthesis of isoindole derivatives that have been evaluated for their anticancer properties.
  • Fragment-Based Drug Discovery :
    • The compound's unique structure makes it a candidate for fragment-based drug discovery approaches. It can be used to probe binding sites on target proteins, aiding in the identification of new drug candidates .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Drug DevelopmentPrecursor for synthesizing biologically active compounds
Enzyme InhibitionPotential inhibitors for HIV integrase and arginase
Synthetic Building BlockUsed in creating isoindole derivatives with therapeutic potential
Fragment-Based DiscoveryProbing binding sites on proteins to identify new drug candidates

Case Studies

  • HIV Integrase Inhibition :
    • A study highlighted the modification of this compound to enhance its activity against HIV integrase. The results demonstrated significant antiviral activity, suggesting its potential as a lead compound for further development .
  • Anticancer Activity :
    • Another investigation focused on derivatives synthesized from this compound that exhibited cytotoxic effects against various cancer cell lines. The structural modifications were aimed at improving selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Compound A : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

  • Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol)
  • Key Differences :
    • Replaces the isoindole core with a piperidine ring , reducing ring strain and altering conformational flexibility.
    • Introduces a phenyl substituent at position 4, enhancing aromatic interactions but reducing solubility in polar solvents.
    • Exhibits higher molecular weight due to the phenyl group, impacting pharmacokinetic properties .

Compound B : (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

  • Molecular Formula: C₉H₁₅NO₂ (MW: 169.22 g/mol)
  • Key Differences :
    • Lacks the Boc protecting group , making it more reactive but less stable under basic or nucleophilic conditions.
    • Features a simpler indole-derived bicyclic system with fewer stereocenters, simplifying synthesis but limiting versatility in multi-step reactions .

Compound C : Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-Butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic Acid

  • Molecular Formula: C₁₅H₂₃NO₆ (MW: 313.35 g/mol)
  • Key Differences: Incorporates a methano-dioxolane ring system, increasing steric hindrance and rigidity. Contains two methyl groups on the dioxolane ring, enhancing lipophilicity and metabolic stability .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Weight 269.34 g/mol 305.37 g/mol 169.22 g/mol 313.35 g/mol
Core Structure Octahydro-isoindole Piperidine Octahydro-indole Methano-dioxolane-pyridine
Protecting Group Boc (tert-butoxycarbonyl) Boc None Boc
Key Substituents Carboxylic acid Phenyl, carboxylic acid Carboxylic acid Methyl, carboxylic acid
Stereochemistry Racemic (3aS,4S,7aS) (3S,4R) (2S,3aS,7aS) Racemic (3aR,4S,6S,7S,7aS)
Storage Conditions 2–8°C, sealed, dry Not specified Ambient (non-Boc) 2–8°C
Price (1g) $794.71 $442–$794 (similar Boc derivatives) \sim$100–$200 $300–$500

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Answer : A common method involves catalytic coupling of bicyclic intermediates with tert-butoxycarbonyl (Boc) protecting groups under controlled conditions. For example, highlights the use of catalysts like 4-dimethylaminopyridine (DMAP) to facilitate Boc introduction during isoindole ring functionalization. Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to maximize regioselectivity and minimize side reactions like epimerization . Purification via flash chromatography or recrystallization is critical for isolating the racemic product.

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for verifying stereochemistry at the 3aS, 4S, and 7aS positions. High-resolution mass spectrometry (HRMS) and chiral HPLC are used to confirm molecular weight and enantiomeric excess. For example, and emphasize coupling constant analysis in NMR to distinguish axial vs. equatorial proton configurations in the bicyclic framework .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s synthetic utility?

  • Answer : The Boc group acts as a temporary amine-protecting agent, preventing unwanted nucleophilic reactions during synthesis. notes its stability under basic conditions and ease of removal via acidolysis (e.g., trifluoroacetic acid), enabling subsequent functionalization of the isoindole core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from variations in stereochemical purity or assay conditions. To address this:

  • Stereochemical validation : Use chiral resolution techniques (e.g., preparative HPLC) to isolate enantiomers and test their individual bioactivities () .
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line selection) to isolate structure-activity relationships.
  • Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

  • Answer : suggests:

  • Catalyst screening : Test palladium or organocatalysts for cross-coupling reactions at the carboxylic acid or isoindole nitrogen.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Temperature gradients : Employ microwave-assisted synthesis to reduce reaction times and improve yields for thermally sensitive steps .

Q. How does the racemic nature of this compound impact its pharmacological evaluation, and what separation methods are viable?

  • Answer : Racemic mixtures may exhibit mixed binding affinities to biological targets. recommends:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients for enantiomer separation.
  • Crystallization : Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid derivatives) .
  • Biological testing : Compare activity profiles of separated enantiomers to identify the pharmacologically active form.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : , and 14 outline:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of particulates.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .

Methodological Considerations Table

Research Aspect Key Techniques References
Stereochemical validationChiral HPLC, NMR coupling constant analysis
Synthetic optimizationCatalyst screening, solvent polarity tuning
Biological activityEnzymatic assays, cell-based models
Safety protocolsPPE compliance, fume hood usage

Key Insights for Further Research

  • Structural analogs : and highlight the compound’s potential as a scaffold for protease inhibitors or GPCR modulators. Focus on derivatizing the carboxylic acid and Boc-protected amine for target-specific activity .
  • Toxicological gaps : No acute toxicity data are available ( ). Prioritize in vitro cytotoxicity screening (e.g., HepG2 cells) before in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid
Reactant of Route 2
Racemic-(3aS,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid

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